3-(2-(4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)ethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenoxy)ethyl)benzonitrile is a complex organic compound with a unique structure that includes an oxazolidinone ring, a benzonitrile group, and a methoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenoxy)ethyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the reaction of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride.
Attachment of the Benzonitrile Group: The benzonitrile group can be attached via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenoxy)ethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenoxy)ethyl)benzonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenoxy)ethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-(2-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenoxy)ethyl)benzonitrile: shares similarities with other oxazolidinone derivatives and benzonitrile compounds.
Other Oxazolidinone Derivatives: These include compounds with similar ring structures but different substituents, such as linezolid.
Benzonitrile Compounds: These include compounds with the benzonitrile group but different functional groups attached.
Uniqueness
The uniqueness of 3-(2-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenoxy)ethyl)benzonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
3-(2-(4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)ethyl)benzonitrile, commonly referred to as Cimoxatone, is a compound of considerable interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- CAS Number : 79039-09-1
- Molecular Formula : C19H18N2O4
- Molecular Weight : 338.36 g/mol
Cimoxatone is believed to exert its biological effects through several mechanisms:
- Antimicrobial Activity : The compound has shown promising activity against various bacterial strains, potentially inhibiting bacterial growth by interfering with protein synthesis.
- Antitumor Properties : Studies indicate that Cimoxatone may inhibit tumor cell proliferation and induce apoptosis in cancer cells through pathways involving DNA interaction and cell cycle regulation.
Antimicrobial Activity
Cimoxatone has demonstrated significant antimicrobial properties in vitro. A study evaluated its effectiveness against several strains of bacteria, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
The minimum inhibitory concentration (MIC) values for these bacteria were determined using standard broth microdilution methods, showcasing the compound's potential as an antibacterial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Antitumor Activity
Research has highlighted Cimoxatone's potential in cancer therapy. In vitro studies on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that Cimoxatone effectively inhibited cell proliferation. The IC50 values obtained from MTS assays are presented below:
Cell Line | IC50 (µM) |
---|---|
A549 | 6.75 |
HCC827 | 5.13 |
NCI-H358 | 4.01 |
These results suggest that Cimoxatone could serve as a lead compound for further development in the treatment of lung cancer.
Case Studies and Research Findings
- Study on Antimycobacterial Activity : A related compound was evaluated for antimycobacterial properties against Mycobacterium tuberculosis. The study found that compounds with similar oxazolidinone structures exhibited significant activity against both drug-sensitive and resistant strains .
- Antitumor Efficacy in Cell Cultures : In a comparative study of various benzimidazole derivatives, compounds structurally related to Cimoxatone were tested for cytotoxicity against multiple cancer cell lines. The findings indicated that modifications to the oxazolidinone moiety could enhance antitumor efficacy while minimizing toxicity to normal cells .
- DNA Binding Studies : The binding affinity of Cimoxatone derivatives to DNA was assessed using fluorescence spectroscopy. Results indicated that these compounds preferentially bind to the minor groove of DNA, which is crucial for their antitumor activity .
Properties
CAS No. |
79038-97-4 |
---|---|
Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[2-[4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]ethyl]benzonitrile |
InChI |
InChI=1S/C20H20N2O4/c1-24-14-19-13-22(20(23)26-19)17-5-7-18(8-6-17)25-10-9-15-3-2-4-16(11-15)12-21/h2-8,11,19H,9-10,13-14H2,1H3 |
InChI Key |
XPIZFMWARFTBJF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCCC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.